3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, also known as BPAP, is a synthetic compound that has been found to have potential therapeutic applications in the field of neuroscience. BPAP is a unique compound due to its ability to selectively stimulate dopamine D2 receptor-mediated neurotransmission, without affecting other dopamine receptor subtypes. This makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
Mechanism of Action
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione's mechanism of action is unique in that it selectively stimulates dopamine D2 receptor-mediated neurotransmission. This leads to increased dopamine release and enhanced dopaminergic neurotransmission, which has been shown to improve motor function and reduce symptoms of depression and schizophrenia.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects, including increased dopamine release, enhanced dopaminergic neurotransmission, and improved motor function. 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been shown to have antidepressant-like effects and antipsychotic effects in animal models of depression and schizophrenia, respectively.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its ability to selectively stimulate dopamine D2 receptor-mediated neurotransmission, without affecting other dopamine receptor subtypes. This allows for more precise and targeted research on the role of dopamine in various neurological disorders. However, one limitation of using 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its relatively low potency, which may require higher doses and longer treatment periods to achieve significant effects.
Future Directions
There are several future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, including its potential use as a therapeutic agent for Parkinson's disease, depression, and schizophrenia. Further studies are needed to determine the optimal dosing and treatment regimens for 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, as well as its long-term safety and efficacy. Additionally, research on the mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione may lead to the development of new drugs that selectively target dopamine D2 receptor-mediated neurotransmission.
Synthesis Methods
The synthesis of 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 2,5-diketopiperazine with piperidine and benzyl bromide, followed by the reaction of the resulting compound with 2-phenylethylamine. The final product is obtained through purification and crystallization.
Scientific Research Applications
3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has been extensively studied in vitro and in vivo for its potential therapeutic applications. Several studies have shown that 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione can enhance dopamine release and improve motor function in animal models of Parkinson's disease. 3-(4-benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione has also been found to have antidepressant-like effects in animal models of depression, as well as antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23-18-22(24(28)26(23)16-13-19-7-3-1-4-8-19)25-14-11-21(12-15-25)17-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBGGYFMIDYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-1-piperidinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.